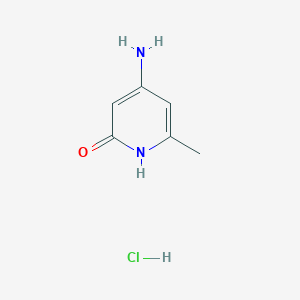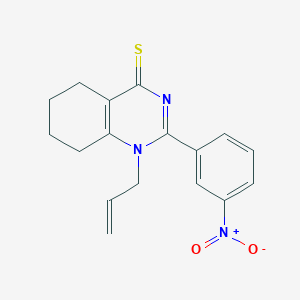
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a nitrophenyl group, a prop-2-en-1-yl group, and a thione group attached to the hexahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Hexahydroquinazoline Core: : The initial step involves the cyclization of an appropriate diamine with a carbonyl compound to form the hexahydroquinazoline core. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
-
Introduction of the Nitrophenyl Group: : The nitrophenyl group can be introduced through a nitration reaction, where the hexahydroquinazoline core is treated with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
-
Alkylation with Prop-2-en-1-yl Group: : The prop-2-en-1-yl group is introduced via an alkylation reaction. This can be achieved by reacting the intermediate compound with an appropriate alkylating agent, such as an allyl halide, under basic conditions.
-
Formation of the Thione Group: : The final step involves the introduction of the thione group. This can be accomplished by treating the intermediate compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson’s reagent, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials, such as organic semiconductors or polymers.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Catalysis: The compound may serve as a ligand in coordination chemistry, potentially leading to the development of new catalysts for organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenyl and thione groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Similar structure but lacks the nitro group.
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline: Similar structure but lacks the thione group.
2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but has a tetrahydroquinazoline core instead of hexahydroquinazoline.
Uniqueness
The presence of both the nitrophenyl and thione groups in 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making the compound a valuable target for further research and development.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-10-19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(11-12)20(21)22/h2,5-7,11H,1,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYJOHNWSHKKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)
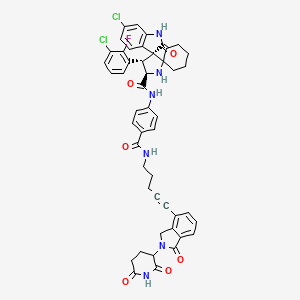
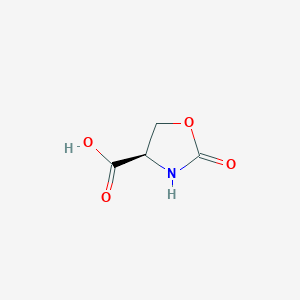

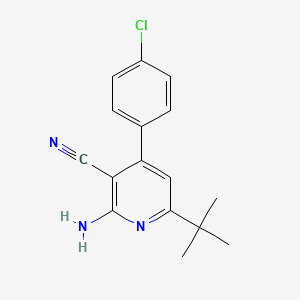

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)

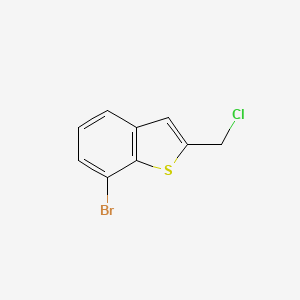
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2951649.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2951652.png)
![3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B2951654.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide](/img/structure/B2951656.png)
